N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a bromo-substituted phenyl ring, a triazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable alkyne.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Bromo-Substituted Phenyl Ring: The bromo-substituted phenyl ring can be attached via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole and thiophene rings suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other triazole and thiophene-containing compounds.
Examples: Compounds such as 1,2,4-triazole derivatives, thiophene-based molecules, and bromo-substituted phenyl compounds.
Uniqueness
Unique Structure: The combination of a bromo-substituted phenyl ring, a triazole ring, and a thiophene ring in a single molecule is relatively rare.
This unique structure may confer specific properties that are advantageous in various applications, such as enhanced bioactivity or improved material properties.
Properties
CAS No. |
575461-00-6 |
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Molecular Formula |
C18H17BrN4OS2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17BrN4OS2/c1-3-8-23-17(15-5-4-9-25-15)21-22-18(23)26-11-16(24)20-14-7-6-13(19)10-12(14)2/h3-7,9-10H,1,8,11H2,2H3,(H,20,24) |
InChI Key |
OXPNUFPXGJDXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
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